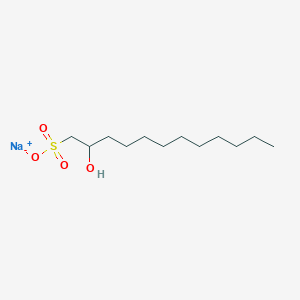
Sodium 2-hydroxydodecane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxydodecane-1-sulphonate, also known as SDDS, is a synthetic anionic surfactant that has been widely used in various scientific research applications. This compound has a unique chemical structure that makes it an ideal candidate for use in a wide range of studies. In
Mécanisme D'action
The mechanism of action of Sodium 2-hydroxydodecane-1-sulphonate is based on its ability to disrupt the lipid bilayer of cell membranes. The compound has a hydrophobic tail that interacts with the hydrophobic region of the lipid bilayer, while the hydrophilic head interacts with the hydrophilic region of the membrane. This interaction disrupts the lipid bilayer, leading to the solubilization of membrane proteins.
Biochemical and Physiological Effects
Sodium 2-hydroxydodecane-1-sulphonate has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not denature proteins or alter their conformation, making it an ideal detergent for membrane protein research. Sodium 2-hydroxydodecane-1-sulphonate has also been shown to have minimal effects on the activity of enzymes, making it an ideal detergent for enzyme assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Sodium 2-hydroxydodecane-1-sulphonate in lab experiments include its ability to solubilize membrane proteins without denaturing them, its minimal effects on enzyme activity, and its high solubility in water. The limitations of using Sodium 2-hydroxydodecane-1-sulphonate include its potential toxicity to cells and its limited stability at high temperatures.
Orientations Futures
There are several future directions for the use of Sodium 2-hydroxydodecane-1-sulphonate in scientific research. One potential application is in the development of new drug delivery systems. Sodium 2-hydroxydodecane-1-sulphonate has been shown to be an effective drug delivery agent, and further research could lead to the development of new and more effective drug delivery systems.
Another potential application for Sodium 2-hydroxydodecane-1-sulphonate is in the study of membrane protein structure and function. Sodium 2-hydroxydodecane-1-sulphonate has been shown to be effective in solubilizing membrane proteins, and further research could lead to a better understanding of the structure and function of these important proteins.
In conclusion, Sodium 2-hydroxydodecane-1-sulphonate is a synthetic anionic surfactant that has been widely used in various scientific research applications. Its unique chemical structure makes it an ideal candidate for use in a wide range of studies. The compound has been shown to be effective in solubilizing membrane proteins without denaturing them, making it an ideal detergent for membrane protein research. Further research could lead to the development of new drug delivery systems and a better understanding of the structure and function of membrane proteins.
Méthodes De Synthèse
The synthesis of Sodium 2-hydroxydodecane-1-sulphonate involves the reaction of 2-hydroxydodecane-1-sulphonic acid with sodium hydroxide. The reaction produces a white crystalline powder that is highly soluble in water. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
Sodium 2-hydroxydodecane-1-sulphonate has been widely used in various scientific research applications, including protein purification, membrane protein solubilization, and drug delivery. It is also used as a detergent in the isolation and purification of membrane proteins. Sodium 2-hydroxydodecane-1-sulphonate has been shown to be effective in solubilizing membrane proteins without denaturing them, making it an ideal detergent for membrane protein research.
Propriétés
Numéro CAS |
19327-23-2 |
|---|---|
Formule moléculaire |
C12H25NaO4S |
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
sodium;2-hydroxydodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
Clé InChI |
YRYGQUYZXADJLY-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
SMILES |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
SMILES canonique |
CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Autres numéros CAS |
128824-30-6 19327-23-2 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



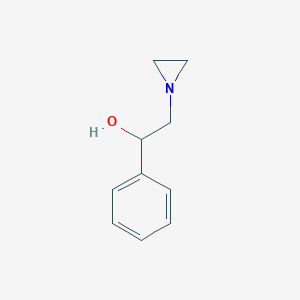



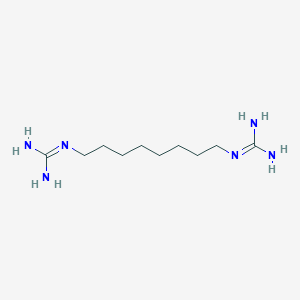
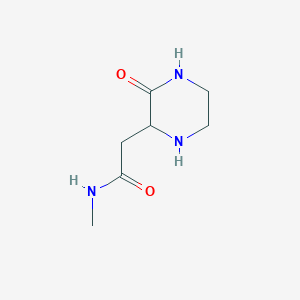

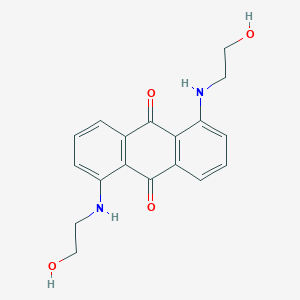

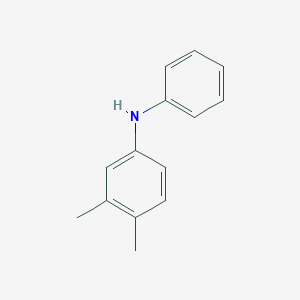
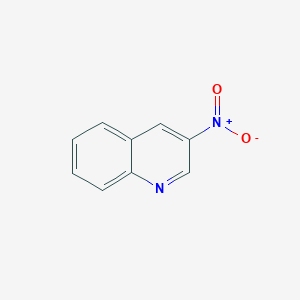
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)